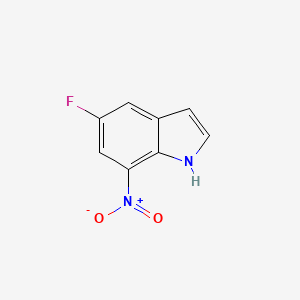

5-fluoro-7-nitro-1H-indole

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal and Organic Chemistry Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a cornerstone of organic synthesis. researchgate.netnih.gov This prominence stems from its presence in a vast number of natural products, including the essential amino acid tryptophan and vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.netrjpn.org The indole nucleus is a versatile building block for creating structurally diverse molecules with a wide array of pharmacological activities. rjpn.org

The electron-rich nature of the indole core makes it a reactive precursor in many chemical transformations, particularly electrophilic substitution, allowing for precise functionalization. researchgate.net Researchers have developed numerous methods for synthesizing and modifying indoles, such as the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses, which provide access to a wide range of derivatives. diva-portal.org

The significance of the indole scaffold is underscored by its central role in a multitude of marketed drugs and clinical candidates. Indole derivatives have been developed as potent agents for treating a wide spectrum of diseases, demonstrating activities such as:

Anticancer rjpn.org

Antiviral

Antimicrobial rjptonline.org

Anti-inflammatory rjpn.org

Antitubercular dergipark.org.tr

The ability of the indole framework to bind to numerous receptors with high affinity has solidified its status as a critical pharmacophore in the quest for new chemical entities to address ongoing health challenges. researchgate.net

Strategic Importance of Halogenation (Fluorine) and Nitro Functionalization in Indole Systems

The deliberate introduction of specific functional groups onto the indole scaffold is a fundamental strategy in medicinal chemistry to fine-tune a molecule's properties. The presence of both a fluorine atom and a nitro group on the same indole core, as in 5-fluoro-7-nitro-1H-indole, is a calculated approach to modulate its biological and physicochemical characteristics.

Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used tactic in modern drug discovery. rjptonline.org Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. Key effects of fluorination include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which in turn affects a compound's solubility, permeability, and receptor binding. nih.gov

Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced potency. nih.gov

Altered Lipophilicity: Fluorination can modify a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Nitro Functionalization: The nitro group (–NO2) is a strong electron-withdrawing group that significantly impacts the electronic properties of the indole ring. acs.org While sometimes viewed with caution due to potential toxicity, its inclusion is a strategic choice in drug design for several reasons:

Bioisosteric Replacement and Pharmacophore: The nitro group can act as a pharmacophore, a part of a molecule responsible for its biological activity. It has been incorporated into various antimicrobial and anticancer agents. acs.org

Prodrug Activation: In low-oxygen environments (hypoxia), such as those found in solid tumors, the nitro group can be bioreduced to form reactive species that are cytotoxic, making nitro-containing compounds effective as hypoxia-activated prodrugs. acs.org

Modulation of Activity: The introduction of a nitro group can significantly alter the biological activity of the parent molecule. For instance, studies on 2-aryl-5-nitro-1H-indoles have shown their potential as inhibitors of the NorA multidrug resistance pump in bacteria. nih.gov

The combination of fluorine and a nitro group on an indole scaffold, therefore, represents a sophisticated strategy to create compounds with potentially enhanced metabolic stability, modulated electronic properties for improved target binding, and specific biological activities.

Overview of Academic Research Trajectories for this compound and its Analogues

Direct academic research focused specifically on this compound is limited in publicly available literature. However, the research trajectories for its close structural analogues provide significant insight into the potential applications and synthetic strategies for this class of compounds. The existence of derivatives such as ethyl this compound-2-carboxylate and 5-fluoro-7-nitroindole-2,3-dione in chemical catalogs and synthetic literature confirms that this substitution pattern is of chemical interest. chemicalbook.comsigmaaldrich.com

Research on closely related fluoronitroindoles and their precursors highlights several key areas of investigation:

Synthesis and Functionalization: The synthesis of nitroindoles, including 7-nitroindoles, is a well-established area of research. rjpn.org Similarly, various methods exist for the synthesis of fluoroindoles. diva-portal.org For example, 5-fluoro-7-nitroindole-2,3-dione can be synthesized by the nitration of 5-fluoro-1H-indole-2,3-dione using fuming nitric acid and sulfuric acid. chemicalbook.com The reduction of a nitro group to an amine is also a common transformation, as demonstrated in the synthesis of 7-fluoro-1H-indol-5-amine from 7-fluoro-5-nitro-1H-indole, showcasing a pathway to further functionalization. chemicalbook.com

Anticancer and Antimicrobial Activity: A significant research focus for substituted indoles is in oncology and infectious diseases.

Analogues such as 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been evaluated for their anticancer and antituberculosis activities. dergipark.org.tr

Studies on 2-aryl-5-nitro-1H-indoles have identified them as inhibitors of bacterial efflux pumps, a mechanism to overcome multidrug resistance. nih.gov

Indolylalkyltriphenylphosphonium analogues, including 5-fluoro and 7-nitro substituted derivatives, have been investigated as mycobactericidal agents that act by depolarizing bacterial membranes. acs.org

Enzyme Inhibition and Receptor Modulation: Substituted indoles are frequently designed as specific inhibitors of enzymes or modulators of receptors.

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net

Derivatives of 5-nitroindole (B16589) have been studied as ligands that bind to c-Myc G-quadruplex DNA, which is a target for anticancer drug development. nih.gov

The table below summarizes findings for some analogues of this compound, illustrating the research interest in this substitution pattern.

| Compound Analogue | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Anticancer & Antituberculosis | Certain derivatives showed high efficacy against A549 lung cancer cell lines and activity against MTB H37Rv. | dergipark.org.tr |

| 7-Nitro-1H-indole-2-carboxylic acid derivatives | Enzyme Inhibition (FBPase) | Identified potent allosteric inhibitors of fructose-1,6-bisphosphatase. | researchgate.net |

| 4-Fluoro-7-nitro-2,3-dihydro-1H-indole | General Biological Activity | Investigated for potential antimicrobial, anticancer, and neuroprotective properties. | smolecule.com |

| Substituted 2-aryl-5-nitro-1H-indoles | Bacterial Efflux Pump Inhibition | Act as inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus. | nih.gov |

| Indolylalkyltriphenylphosphonium Salts (including 5-fluoro and 7-nitro isomers) | Antimycobacterial Activity | Act as membrane-depolarizing mycobactericidal agents. | acs.org |

The collective research on these analogues suggests that this compound is a compound with significant potential for discovery-based research, particularly in the fields of oncology, infectious diseases, and enzyme inhibition. The strategic placement of the fluoro and nitro groups provides a chemical scaffold ripe for exploration and development into novel therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRVVXZFLROXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 7 Nitro 1h Indole and Its Key Intermediates

De Novo Synthetic Approaches to Substituted Indoles

De novo synthesis, the construction of the indole (B1671886) core from acyclic precursors, offers the flexibility to introduce various substituents onto the heterocyclic ring. For a molecule like 5-fluoro-7-nitro-1H-indole, this requires careful selection of starting materials and reaction conditions to ensure regioselectivity and compatibility with the existing functional groups.

Classical Indole Synthesis Protocols Adapted for Fluorinated and Nitrated Precursors

Several classical named reactions have been the bedrock of indole synthesis for over a century. Their adaptation for the synthesis of highly functionalized indoles, such as the target compound, involves navigating the electronic effects of the fluoro and nitro substituents.

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.combyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

For the synthesis of this compound, a plausible precursor would be (4-fluoro-2-nitrophenyl)hydrazine. The synthesis of a related precursor, 4-fluorophenylhydrazine, has been demonstrated starting from 4-fluoronitrobenzene. diva-portal.org This involves reduction of the nitro group to an aniline (B41778), followed by diazotization and subsequent reduction to the hydrazine (B178648). A similar pathway could be envisioned for the dually substituted precursor.

The general reaction scheme is as follows:

Hydrazone Formation: The substituted phenylhydrazine is condensed with an appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the corresponding hydrazone.

Indolization: The isolated hydrazone is treated with an acid catalyst, which can be a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), and heated to induce cyclization. wikipedia.orgtestbook.com

The presence of the electron-withdrawing nitro group on the phenylhydrazine precursor can deactivate the aromatic ring, potentially requiring harsher conditions (e.g., stronger acids, higher temperatures) for the cyclization step. organic-chemistry.org

Table 1: Key Steps in Fischer Indole Synthesis for a Substituted Indole

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Phenylhydrazine Synthesis | Substituted Aniline | NaNO₂, HCl; then SnCl₂ or Na₂SO₃ |

| 2 | Hydrazone Formation | Phenylhydrazine, Aldehyde/Ketone | Mild acid or base catalysis |

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step method that is particularly well-suited for precursors bearing nitro groups. wikipedia.org It has become a popular alternative to the Fischer synthesis due to its milder conditions and the commercial availability of many ortho-nitrotoluene starting materials. wikipedia.org The process involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, followed by a reductive cyclization. wikipedia.orgresearchgate.net

This method is directly applicable to the synthesis of this compound, likely starting from 2,4-dinitro-6-fluorotoluene. However, a more common approach involves synthesizing a key intermediate like 5-fluoroindole (B109304) from 5-fluoro-2-nitrotoluene, which can then be nitrated at the 7-position. researchgate.net The synthesis of 5-fluoro-6-substituted indoles has been successfully demonstrated using the Leimgruber-Batcho methodology, highlighting its utility for fluorinated systems. tsijournals.com

The synthesis proceeds via two main steps:

Enamine Formation: A substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and often a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene (an enamine). wikipedia.orgresearchgate.net

Reductive Cyclization: The intermediate enamine is then subjected to reduction, which simultaneously reduces the nitro group to an amine and catalyzes the cyclization to form the indole ring. clockss.org Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. wikipedia.orgclockss.org

Table 2: Leimgruber-Batcho Synthesis of 5-Fluoroindole researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal | (E)-1-(Dimethylamino)-2-(5-fluoro-2-nitrophenyl)ethene | 54% |

The Bischler indole synthesis (also known as the Bischler-Möhlau synthesis) involves the reaction of an arylamine with an α-halo- or α-hydroxyketone. researchgate.netwikipedia.org The reaction typically requires harsh conditions, which has somewhat limited its application compared to other methods. wikipedia.org However, modern variations using microwave irradiation or different catalysts have been developed to improve yields and mildness.

For the synthesis of this compound, the required starting materials would be 4-fluoro-2-nitroaniline (B1293508) and a suitable α-haloketone or its equivalent, such as 2-bromoacetaldehyde diethyl acetal. diva-portal.org The strong electron-withdrawing effect of the nitro group on the aniline would likely necessitate forcing conditions for the cyclization.

The general mechanism involves the initial alkylation of the aniline by the α-haloketone to form an α-aminoketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to form the indole. The mechanism can be complex, and multiple pathways have been proposed. researchgate.net While a retrosynthetic pathway for 5-fluoroindole using this method has been considered, specific applications to dually substituted nitro-fluoro systems are less common in the literature. diva-portal.org

Modern Catalytic Methods for Indole Ring Formation

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Palladium catalysts are widely used to facilitate the formation of carbon-carbon and carbon-heteroatom bonds necessary for constructing the indole ring. mdpi.com Several distinct strategies exist.

One prominent method is the reductive cyclization of β-nitrostyrenes . This reaction can be catalyzed by a palladium complex, often with 1,10-phenanthroline (B135089) as a ligand, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com The reaction involves the reduction of the nitro group and subsequent cyclization onto the aromatic ring. For the target compound, a precursor like 1-fluoro-3-nitro-5-(2-nitrovinyl)benzene could potentially be cyclized using this methodology.

Another powerful approach is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of internal alkynes with N-substituted anilines. This method allows for the construction of highly substituted indoles. A related strategy is the palladium-catalyzed coupling of terminal alkynes with N-protected 2-iodoanilines (a Sonogashira coupling), followed by an intramolecular cyclization to form the indole. mdpi.com

Furthermore, a palladium-catalyzed modification of the classical Fischer indole synthesis has been developed. This involves the cross-coupling of aryl bromides with hydrazones, expanding the scope of accessible starting materials. wikipedia.orgjk-sci.com

These catalytic cycles typically involve steps such as oxidative addition, migratory insertion, and reductive elimination at the palladium center. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.comorganicreactions.org While these methods are powerful, their application to the direct synthesis of this compound would depend on the synthesis of suitable, highly functionalized starting materials.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| (4-fluoro-2-nitrophenyl)hydrazine |

| 4-fluorophenylhydrazine |

| 4-fluoronitrobenzene |

| Polyphosphoric acid (PPA) |

| Zinc chloride |

| 2,4-dinitro-6-fluorotoluene |

| 5-fluoroindole |

| 5-fluoro-2-nitrotoluene |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| Pyrrolidine |

| Raney Nickel |

| Hydrazine |

| Palladium on carbon (Pd/C) |

| 4-fluoro-2-nitroaniline |

| 2-bromoacetaldehyde diethyl acetal |

| Phenyl formate |

| 1,10-phenanthroline |

| 1-fluoro-3-nitro-5-(2-nitrovinyl)benzene |

Copper-Mediated Approaches

Copper-catalyzed reactions have become powerful tools in organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering milder and often more economical alternatives to palladium-catalyzed systems. nih.gov In the context of indole synthesis, copper-mediated approaches are particularly valuable for constructing the pyrrole (B145914) ring fused to a substituted benzene (B151609) precursor.

One prominent strategy involves a one-pot synthesis through sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions. rsc.org This process can begin with readily available starting materials like arylboronic acids and (Z)-3-aminoacrylates. The initial Chan-Lam coupling forms an N-arylated enamine intermediate, which then undergoes an intramolecular copper-catalyzed oxidative C-H/C-H cross-coupling to yield the cyclized indole product. rsc.org While the classical Ullmann condensation, an earlier copper-promoted arylation of amines, required harsh conditions, modern methods utilize ligands to facilitate the reaction under significantly milder temperatures. acs.org

These methods offer a convergent approach where the substituted aniline precursor, necessary for forming the this compound, can be constructed and then cyclized. The choice of catalyst, ligand, and oxidant is critical for optimizing the yield and preventing side reactions.

Table 1: Overview of Copper-Mediated Reactions in Indole Synthesis

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Chan-Lam/CDC | Cu(OAc)₂, ᵗBu₃P·HBF₄, KMnO₄ | Sequential N-arylation and intramolecular C-H cyclization to form the indole ring. | rsc.org |

| Ullmann Condensation | CuI, Ligand (e.g., amino acids) | C-N bond formation between an aryl halide and an amine to create an indole precursor. | acs.org |

Regioselective Introduction of Nitro and Fluoro Substituents

The precise placement of substituents on the indole core is a primary challenge in synthesizing this compound. The electronic properties of the indole nucleus and the influence of existing substituents dictate the position of subsequent electrophilic additions.

To achieve nitration at the C7 position, chemists must carefully select nitrating agents and reaction conditions to overcome the inherent reactivity at other sites. Research on related tryptophan derivatives has shown that the choice of solvent can dramatically alter regioselectivity; for instance, nitration in acetic anhydride (B1165640) can favor one position, while nitration in trifluoroacetic acid can favor another. nih.gov For the synthesis of 7-nitroindoles, specific protocols have been developed that can favor this less common isomer. acs.org The use of milder, non-acidic nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ, can also provide a high degree of regioselectivity under controlled conditions. nih.gov

Table 2: Influence of Conditions on Indole Nitration Regioselectivity

| Starting Material | Nitrating Agent / Solvent | Major Product(s) | Reference |

|---|---|---|---|

| N-protected Tryptophan | HNO₃ / Acetic Anhydride | 2-Nitro derivative | nih.gov |

| N-protected Tryptophan | HNO₃ / Trifluoroacetic Acid | 6-Nitro derivative | nih.gov |

Introducing a fluorine atom onto an aromatic ring is often accomplished using electrophilic fluorinating agents. If the synthetic strategy involves fluorinating a 7-nitroindole (B1294693) precursor, modern N-F reagents are the preferred choice due to their relative stability and ease of handling compared to elemental fluorine. beilstein-journals.org

Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophiles capable of fluorinating electron-rich aromatic systems. The regioselectivity of the fluorination would be directed by the existing nitro group and the indole ring system. The nitro group is a meta-director, which would favor substitution at the C5 position of a 7-nitroindole. The reaction is typically performed in a polar aprotic solvent, and the reactivity can be tuned by the choice of N-F reagent and reaction temperature. beilstein-journals.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich aromatics and carbanions. | beilstein-journals.org |

Multi-Step Synthesis Pathways from Readily Available Starting Materials

The construction of this compound typically involves a multi-step sequence starting from simple, commercially available benzene derivatives. A common and industrially relevant strategy is the Leimgruber-Batcho indole synthesis. diva-portal.org This method is advantageous because it proceeds from 2-nitrotoluene (B74249) derivatives, which are often easy to prepare.

A plausible pathway could begin with 4-fluoro-2-methylaniline. This starting material would first undergo nitration. The directing effects of the amino and fluoro groups would need to be carefully considered to selectively install a nitro group at the position that will become C7 of the indole. Following nitration, the resulting precursor can be cyclized to form the indole ring.

Alternatively, a route starting from 4-fluoronitrobenzene is feasible using the Fischer indole synthesis. diva-portal.org This classic method involves the following conceptual steps:

Reduction and Diazotization: The 4-fluoronitrobenzene is reduced to 4-fluoroaniline, which is then converted to the corresponding hydrazine derivative.

Condensation: The hydrazine is condensed with a ketone or aldehyde (e.g., pyruvate) to form a hydrazone.

Cyclization: The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid) to induce a d-nb.infod-nb.info-sigmatropic rearrangement and subsequent cyclization to form the 5-fluoroindole core.

Nitration: The final step would be the regioselective nitration of the 5-fluoroindole intermediate to yield the target this compound, as discussed in section 2.2.1.

Table 4: Illustrative Multi-Step Synthesis (Fischer Indole Route)

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Fluoronitrobenzene | SnCl₂, HCl | 4-Fluoroaniline | diva-portal.org |

| 2 | 4-Fluoroaniline | NaNO₂, HCl; then SnCl₂ | 4-Fluorophenylhydrazine | diva-portal.org |

| 3 | 4-Fluorophenylhydrazine | Ethyl pyruvate | Hydrazone intermediate | diva-portal.org |

| 4 | Hydrazone intermediate | Polyphosphoric Acid (PPA) | Ethyl 5-fluoroindole-2-carboxylate | diva-portal.org |

| 5 | Ethyl 5-fluoroindole-2-carboxylate | Hydrolysis & Decarboxylation | 5-Fluoroindole | diva-portal.org |

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires a focus on safety, efficiency, cost, and sustainability. Modern pharmaceutical and chemical manufacturing increasingly relies on process intensification and continuous flow chemistry to achieve these goals. digitellinc.com

Continuous flow manufacturing offers significant advantages over traditional batch processing. Reactions are performed in a continuous stream within a network of tubes and reactors, allowing for superior control over reaction parameters like temperature, pressure, and residence time. syrris.jprsc.org This enhanced control improves safety, especially for potentially hazardous reactions like nitration, by minimizing the volume of reactive material at any given moment.

Process optimization in a flow setup can be highly automated. mpg.de Automated platforms can systematically screen different temperatures, concentrations, and residence times to identify the optimal conditions for each step of a multi-step synthesis. mpg.denih.gov The use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification by eliminating the need to separate the catalyst from the product stream, making the process more efficient and sustainable. syrris.jp For a multi-step synthesis, individual flow modules can be linked sequentially, allowing a starting material to be converted to the final product in a single, uninterrupted process, which dramatically reduces manual handling and production time. nih.gov

Table 5: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, enabling precise temperature control. |

| Scalability | Difficult; often requires re-optimization. | Straightforward by running the system for longer. |

| Process Control | Less precise control over mixing and temperature. | Precise control over residence time, stoichiometry, and temperature. |

| Footprint | Large, requiring significant plant space. | Compact, smaller equipment footprint. |

Chemical Transformations and Derivatization Studies of 5 Fluoro 7 Nitro 1h Indole

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group at the C7 position to an amino functionality is a key transformation, yielding 5-fluoro-1H-indol-7-amine, a valuable intermediate for further derivatization. This reduction can be accomplished through several established methods, with catalytic hydrogenation being one of the most common. nih.gov

Research on related nitroindole compounds demonstrates that Pd/C-catalysed hydrogenation is an effective method for reducing the nitro group to an amine. nih.govd-nb.info This process typically involves reacting the nitroindole substrate with hydrogen gas in the presence of a palladium on carbon catalyst. Other catalytic systems, such as those employing platinum(IV) oxide or Raney nickel, are also widely used for the reduction of nitro compounds. nih.gov Alternative methods include the use of metals in acidic media, like iron in acetic acid, or salts such as tin(II) chloride. nih.gov

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Nickel | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Refluxing in acidic solution |

| Metal Salt Reduction | SnCl₂, HCl | Acidic conditions, often at room temperature or with gentle heating |

| Transfer Hydrogenation | Ammonium formate (B1220265), Pd/C | Reflux in a suitable solvent like methanol |

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus of 5-fluoro-7-nitro-1H-indole is susceptible to both electrophilic and nucleophilic substitution reactions, although the regioselectivity is heavily influenced by the existing substituents. The indole ring is inherently electron-rich and typically undergoes electrophilic substitution at the C3 position. researchgate.netyoutube.com However, the potent electron-withdrawing nature of the nitro group at C7 deactivates the benzene (B151609) ring portion towards electrophilic attack.

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction has been successfully applied to 5-nitro-1H-indole, yielding the corresponding 3-carbaldehyde derivative. nih.gov

Halogenation, Nitration, and Friedel-Crafts reactions: These are standard electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The specific conditions and regiochemical outcomes for this compound would require experimental determination, considering the directing effects of the existing fluoro and nitro groups.

Nucleophilic aromatic substitution (SNAr) is also possible, particularly on the benzene ring, which is activated by the electron-withdrawing nitro group. The fluorine atom at C5 can potentially be displaced by strong nucleophiles. Studies on similarly activated molecules, such as 4,5-difluoro-1,2-dinitrobenzene, show that fluorine atoms activated by nitro groups can undergo sequential nucleophilic displacement. nih.gov Furthermore, research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown that nucleophilic substitution can occur at the C2 position of the indole ring with various nitrogen and sulfur nucleophiles. nii.ac.jp

Derivatization at the Indole Nitrogen (N1) Position

The N-H proton of the indole ring is acidic and can be removed by a base, allowing for functionalization at the N1 position.

Alkylation and Acylation Reactions

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base. rsc.orgyoutube.com For instance, 5-nitro-1H-indole has been successfully alkylated with reagents like 3-bromoprop-1-yne and 4-bromobut-1-yne using potassium hydroxide (KOH) in DMF. nih.gov Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. nih.gov

N-Acylation: Acylation of the indole nitrogen introduces a carbonyl group, forming N-acylindoles. This is a common strategy to protect the indole nitrogen or to introduce specific functional moieties. nih.govresearchgate.net While reactive acyl chlorides are often used, milder methods employing thioesters as the acyl source have been developed, offering greater functional group tolerance. nih.gov

Formation of N-Substituted Indole Derivatives

These alkylation and acylation reactions lead to a wide array of N-substituted indole derivatives. The choice of alkylating or acylating agent allows for the introduction of diverse functional groups, which can modulate the molecule's chemical and biological properties. The synthesis of chiral N-alkylated indoles has also been a subject of significant research, employing organocatalytic and organometallic strategies. mdpi.com

Table 2: Examples of N1-Derivatization Reactions on Nitroindoles

| Reaction Type | Reagents | Base | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., propargyl bromide) | KOH, NaH | N-Alkylated indole |

| N-Alkylation | Alcohol | Iron catalyst | N-Alkylated indoline/indole |

| N-Acylation | Acyl chloride | Base (e.g., NaH) | N-Acylated indole |

| N-Acylation | Thioester | Cs₂CO₃ | N-Acylated indole |

Functionalization of Carbon Positions (C2, C3, C4, C6)

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive functionalization of the indole core. These reactions typically require a halogenated indole precursor (e.g., bromo- or iodo-substituted) to serve as the electrophilic partner.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-synthesis.com By preparing a halogenated derivative of this compound (e.g., at the C2, C3, C4, or C6 position), various aryl, heteroaryl, or alkyl groups can be introduced. nih.govlmaleidykla.lt The reaction conditions are generally mild and tolerate a wide range of functional groups. semanticscholar.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide or triflate, again catalyzed by a palladium complex. wikipedia.org This methodology would allow for the introduction of a wide variety of primary and secondary amines at a halogenated position on the this compound ring. The choice of phosphine ligand (e.g., X-Phos, BINAP, DDPF) is crucial for the success and efficiency of the coupling. wikipedia.orgbeilstein-journals.org Homogeneous conditions using soluble organic bases like DBU have also been developed to facilitate these reactions, particularly in continuous flow systems. chemrxiv.org

Table 3: Overview of Key Cross-Coupling Reactions for Indole Functionalization

| Reaction | Bond Formed | Coupling Partners | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide or Triflate + Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., Na₂CO₃, K₃PO₄) |

| Buchwald-Hartwig | C-N | Aryl/Vinyl Halide or Triflate + Amine | Pd(0)/Pd(II) complex + Phosphine Ligand (e.g., X-Phos) + Base (e.g., NaOtBu, Cs₂CO₃) |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the chemical transformations and derivatization studies for the compound “this compound” that align with the requested sections.

The introduction of thiosemicarbazone, oxadiazole, pyrazole, or triazole moieties directly from this compound.

The modification and elaboration of side chains attached to the this compound scaffold.

Any ring-opening or rearrangement mechanisms involving the this compound core under specific conditions.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data while strictly adhering to the provided outline and content constraints.

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 7 Nitro 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For 5-fluoro-7-nitro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic landscape.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound provides specific information about the location and connectivity of the hydrogen atoms. The indole (B1671886) ring contains five protons: one on the nitrogen (H-1) and four on the carbon framework (H-2, H-3, H-4, and H-6).

The proton on the nitrogen atom (N-H) typically appears as a broad singlet in the downfield region of the spectrum, usually above 10 ppm, due to its acidic nature and quadrupole broadening from the nitrogen atom. The precise chemical shift can be sensitive to solvent and concentration. clockss.org

The protons on the pyrrole (B145914) part of the ring, H-2 and H-3, exhibit characteristic shifts and couplings. H-2 is typically found further downfield than H-3. They often appear as doublets of doublets or triplets due to coupling with each other and with the N-H proton.

The protons on the benzene (B151609) ring are significantly influenced by the electronic effects of the fluorine and nitro substituents. The strongly electron-withdrawing nitro group at C-7 deshields adjacent protons, while the electronegative fluorine at C-5 also influences the electronic environment. H-4, situated between the pyrrole ring and the fluorine-bearing carbon, and H-6, positioned between the fluorine and nitro-substituted carbons, will have distinct chemical shifts. H-6 is expected to be the most downfield of the aromatic C-H protons due to the combined electron-withdrawing effects of the adjacent fluorine and nitro groups. The coupling between these protons (H-4 and H-6) and with the fluorine atom will result in complex splitting patterns, which are invaluable for confirming their assignments. For instance, the signal for H-4 will be split by H-6 (a small meta-coupling) and the fluorine at C-5 (a larger ³JHF coupling). Similarly, the H-6 signal will be split by H-4 and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous substituted indoles. rsc.orgresearchgate.net

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | > 11.0 | br s (broad singlet) | - |

| H-2 | ~7.5 - 7.7 | t (triplet) | J ≈ 2.5 - 3.0 Hz |

| H-3 | ~6.6 - 6.8 | t (triplet) | J ≈ 2.5 - 3.0 Hz |

| H-4 | ~7.8 - 8.0 | dd (doublet of doublets) | ³J(H4-F5) ≈ 9-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |

| H-6 | ~8.1 - 8.3 | dd (doublet of doublets) | ⁴J(H6-F5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has eight distinct carbon signals. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling.

The carbon atom directly bonded to the fluorine, C-5, will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet with a splitting of approximately 240-250 Hz. Neighboring carbons (C-4, C-6, C-3a, C-7a) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are crucial for definitive assignments. The carbon attached to the electron-withdrawing nitro group, C-7, will be shifted significantly downfield. The other aromatic carbons will appear in the typical range for indole derivatives, between approximately 100 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound Predicted values are based on data from analogous substituted indoles. clockss.orgrsc.orgspectrabase.com

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-2 | ~125 | Small ⁴JCF |

| C-3 | ~104 | Small ³JCF |

| C-3a | ~128 | ²JCF ≈ 10-15 Hz |

| C-4 | ~110 | ²JCF ≈ 25-30 Hz |

| C-5 | ~158 (d) | ¹JCF ≈ 240-250 Hz |

| C-6 | ~115 | ²JCF ≈ 20-25 Hz |

| C-7 | ~135 | ³JCF ≈ 4-6 Hz |

| C-7a | ~132 | ³JCF ≈ 10-12 Hz |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Structural Probe

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.org It also has a very large chemical shift range, which makes the ¹⁹F signal highly sensitive to the local electronic environment. huji.ac.il

For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-5. The chemical shift of this signal provides information about the electronic effects of the indole ring and the nitro group. The signal will be split into a multiplet due to coupling with the neighboring protons, H-4 (³JHF) and H-6 (⁴JHF). This coupling pattern, typically a doublet of doublets, provides direct confirmation of the fluorine's position on the aromatic ring. Proton-decoupled ¹⁹F NMR experiments can be used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=C, N=O, C-F, and C-N bonds.

The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and highly characteristic, appearing near 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-F stretching vibration gives rise to a strong absorption in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted values are based on standard FT-IR correlation tables and data for analogous compounds. researchgate.netupi.edu

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Medium-Sharp |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-O Asymmetric Stretch | Nitro (NO₂) | 1500 - 1550 | Strong |

| N-O Symmetric Stretch | Nitro (NO₂) | 1330 - 1370 | Strong |

| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₈H₅FN₂O₂. Its calculated monoisotopic mass is approximately 180.03 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺•) would be expected at m/z = 180.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For nitroaromatic compounds, characteristic losses include NO₂ (46 Da) and NO (30 Da). tsijournals.com The fragmentation of the indole ring often involves the loss of HCN (27 Da). scirp.org Therefore, key fragment ions for this compound would be expected at:

m/z 150: [M - NO]⁺

m/z 134: [M - NO₂]⁺

m/z 107: [M - NO₂ - HCN]⁺

The presence of these characteristic fragments would help to confirm the structure of the molecule, particularly the presence and connectivity of the nitro and indole functionalities.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 180 | [C₈H₅FN₂O₂]⁺• (Molecular Ion) | - |

| 150 | [C₈H₅FN₂O]⁺ | NO |

| 134 | [C₈H₅FN]⁺• | NO₂ |

| 107 | [C₇H₄F]⁺ | NO₂, HCN |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination

While other spectroscopic methods provide evidence for the connectivity and functional groups, single-crystal X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique would definitively confirm the molecular structure of this compound.

An X-ray crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused indole ring system and the substituents. The C-F, C-N, and N-O bond lengths would provide insight into the electronic nature of the molecule.

Planarity: The indole ring system is expected to be largely planar. X-ray crystallography would quantify any minor deviations from planarity that might be induced by the substituents.

Conformation of the Nitro Group: The analysis would reveal the dihedral angle of the nitro group relative to the plane of the aromatic ring.

Intermolecular Interactions: In the crystal lattice, molecules would likely be arranged to maximize favorable intermolecular forces. This could include hydrogen bonding between the N-H of one molecule and an oxygen atom of the nitro group of a neighboring molecule. Additionally, π-π stacking interactions between the planar indole rings are a common feature in the crystal packing of such aromatic compounds. mdpi.com

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for characterizing the chromophoric systems within molecules. In the context of this compound and its analogues, UV-Vis spectroscopy provides critical insights into the electronic transitions and the influence of substituent groups on the indole chromophore. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these states, which is highly sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

The indole ring system itself exhibits characteristic absorption bands arising from π → π* transitions. The introduction of substituents, such as a nitro group (-NO2) and a fluorine atom (-F), significantly modifies the electronic properties of the indole chromophore, leading to shifts in the absorption maxima. The nitro group, being a strong electron-withdrawing group, is known to cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectra of aromatic compounds. This is attributed to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the fluorine atom, an electron-withdrawing group by induction but a weak electron-donating group by resonance, can have a more complex influence on the electronic spectrum.

Detailed Research Findings

Research on various nitroindole isomers has provided valuable data on their electronic absorption properties. A study that measured the molar absorption coefficient spectra of several nitroindole isomers in 2-propanol revealed distinct absorption maxima for each isomer. Notably, 5-nitro-1H-indole displays a prominent absorption peak at 322 nm in this solvent. The same study indicated that 7-nitro-1H-indole also possesses a broad absorption band within the 300-400 nm range, which is characteristic for nitroaromatic compounds. This absorption is attributed to an intramolecular charge transfer (ICT) transition, where electron density is transferred from the indole ring (donor) to the nitro group (acceptor) upon photoexcitation.

The position of the nitro group on the indole ring significantly influences the extent of this charge transfer and, consequently, the absorption wavelength. For instance, the absorption spectrum of 4-nitroindole (B16737) extends furthest into the visible range, indicating a smaller HOMO-LUMO gap compared to other isomers.

The effect of the fluorine substituent at the 5-position can be inferred from studies on other 5-substituted indoles. Generally, electron-withdrawing substituents on the benzene ring of the indole moiety lead to a bathochromic shift of the absorption bands. Therefore, the presence of the fluorine atom at the 5-position in this compound is expected to contribute to a further red shift, augmenting the effect of the 7-nitro group.

The combination of a potent electron-withdrawing group at the 7-position and a halogen at the 5-position in this compound would likely result in a significant bathochromic shift compared to unsubstituted indole. The absorption maximum is anticipated to be in the near-UV to visible region, reflecting a highly delocalized π-electron system and a pronounced intramolecular charge transfer character.

The solvent environment can also play a crucial role in the position of the λmax, a phenomenon known as solvatochromism. For molecules with a significant change in dipole moment upon excitation, such as nitroindoles, polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic shift. Therefore, it is expected that the UV-Vis spectrum of this compound and its nitro-substituted analogues would exhibit positive solvatochromism, with λmax shifting to longer wavelengths in more polar solvents.

The following table summarizes the reported UV-Vis absorption data for the key analogues of this compound.

| Compound Name | Solvent | λmax (nm) |

|---|---|---|

| 5-nitro-1H-indole | 2-Propanol | 322 |

| 7-nitro-1H-indole | 2-Propanol | Broad absorption in the 300-400 nm range |

This comparative analysis of its analogues suggests that this compound would exhibit a complex and informative electronic absorption spectrum, characterized by a significant bathochromic shift due to the combined electronic effects of the fluoro and nitro substituents.

Computational and Theoretical Investigations of 5 Fluoro 7 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 5-fluoro-7-nitro-1H-indole, DFT calculations, often using basis sets like 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.net

The indole (B1671886) ring itself is an aromatic, bicyclic system that is inherently planar. The substituents, a fluorine atom at position 5 and a nitro group at position 7, are also located in the plane of the ring in the lowest energy conformation. Conformational analysis would primarily investigate the orientation of the nitro group relative to the indole ring. While the C-N bond may allow for some rotation, the planar conformation is generally favored due to conjugation effects. The optimization process yields precise bond lengths, bond angles, and dihedral angles for the molecule's most stable state.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate fundamental electronic descriptors.

HOMO-LUMO Energy Gaps : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons. In the MEP map of this compound, areas of negative electrostatic potential (typically colored red or yellow) are expected around the highly electronegative oxygen atoms of the nitro group and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, a region of positive potential (colored blue) would be located around the hydrogen atom of the N-H group in the pyrrole (B145914) ring, indicating a site for potential nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing groups | Reduced electron-donating ability |

| LUMO Energy | Significantly lowered by nitro group | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Small | High chemical reactivity, lower kinetic stability |

| MEP Negative Region | Around nitro-group oxygens and fluorine atom | Sites for electrophilic attack and H-bond accepting |

| MEP Positive Region | Around indole N-H proton | Site for nucleophilic attack and H-bond donation |

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. Theoretical calculations of vibrational frequencies (infrared and Raman) for this compound would show characteristic absorption bands corresponding to specific molecular vibrations. These include:

N-H stretching from the indole ring.

N-O stretching (symmetric and asymmetric) from the nitro group.

C-F stretching from the fluorine substituent.

C=C stretching from the aromatic rings.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide insights into its dynamic behavior. The simulation would reveal the flexibility of the molecule, such as the rotational freedom of the nitro group and minor out-of-plane vibrations of the ring system.

When the simulation is performed in a solvent, such as water or acetonitrile, it can elucidate solvation effects. nih.gov The simulation would show how solvent molecules arrange themselves around the solute molecule, forming a solvation shell. Specific hydrogen bonding interactions between the polar N-H and nitro groups of the indole and surrounding water molecules could be observed and quantified, providing a detailed picture of its behavior in solution. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In a molecular docking study, this compound would be treated as a ligand and placed into the binding site of a specific protein target. The simulation would explore various binding poses and score them based on binding energy. A lower binding energy typically indicates a more stable and favorable interaction. The analysis would highlight key intermolecular interactions, such as:

Hydrogen Bonds : The indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.govnih.gov

π-π Stacking : The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding site.

Halogen Bonds : The fluorine atom may participate in halogen bonding with electron-donating atoms in the protein.

These studies are essential for understanding the potential biological targets of this compound and for designing more potent analogues.

Table 2: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Receptor Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Indole N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Nitro group oxygens | Arginine, Lysine, Serine, Tyrosine |

| π-π Stacking | Aromatic indole ring system | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | 5-Fluoro substituent | Carbonyl oxygens, electron-rich groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which molecular properties are important for a specific biological effect.

To build a QSAR model for a series of indole derivatives including this compound, a set of molecular descriptors would first be calculated for each compound. umich.edu These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors : Derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors : Related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors : Such as the partition coefficient (logP), which describes the molecule's lipophilicity.

These descriptors are then used as independent variables in a statistical regression analysis to build an equation that predicts the biological activity (the dependent variable). researchgate.net For nitroaromatic compounds, QSAR models have been used to predict properties like toxicity, where factors like hydrophobicity and electronic interactions are often found to be significant contributors. mdpi.com Such a model could predict the potential activity of this compound and guide the synthesis of new compounds with improved properties.

Extensive Research Reveals Limited Public Data on the Biological and Pharmacological Activity of this compound Derivatives

The field of medicinal chemistry has widely investigated the indole nucleus as a privileged scaffold, leading to the development of numerous derivatives with a broad range of biological activities, including antimicrobial and anticancer properties. Studies have explored the impact of various substitutions on the indole ring, such as fluoro and nitro groups at different positions. For instance, research has been conducted on 5-fluoroindole (B109304), 7-nitroindole (B1294693), and 5-nitroindole (B16589) derivatives, demonstrating their potential in modulating bacterial virulence and exhibiting anticancer effects. Similarly, compounds derived from 5-fluoro-1H-indole-2,3-dione have been synthesized and evaluated for antituberculosis and anticancer activities.

However, the specific combination of both a fluorine atom at the 5-position and a nitro group at the 7-position of the 1H-indole core, and the subsequent biological evaluation of its derivatives, does not appear to be documented in the accessible scientific literature. Consequently, it is not possible to provide a detailed article on the antibacterial, antifungal, antituberculosis, or anticancer activities of this compound derivatives as per the requested outline. The creation of such an article would require primary research involving the synthesis of these specific compounds and their subsequent screening through extensive biological assays.

Biological and Pharmacological Research on 5 Fluoro 7 Nitro 1h Indole Derivatives

Metabolic Disease Interventions

Research into derivatives of 5-fluoro-7-nitro-1H-indole has identified promising activity in the context of metabolic diseases, particularly in the area of diabetes research through the inhibition of a key enzyme in gluconeogenesis.

Fructose-1,6-bisphosphatase (FBPase) Inhibition for Diabetes Research

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate sources. In type 2 diabetes, excessive glucose production by the liver is a major contributor to hyperglycemia. Therefore, inhibiting FBPase is a promising therapeutic strategy for managing this condition. nih.gov

Scientists have explored various 7-nitro-1H-indole-2-carboxylic acid derivatives as potential FBPase inhibitors. Within this series, substitutions at the 5-position of the indole (B1671886) ring have been investigated to understand the structure-activity relationships. nih.gov

Compared to derivatives with a 7-chloro substitution, the 7-nitro substituted compounds consistently demonstrated more potent inhibitory activity against FBPase. The inhibitory concentrations (IC₅₀) for these 7-nitro derivatives were in the range of 0.10 to 0.47 µM. This suggests that the nitro group at the 7-position is a favorable feature for binding to and inhibiting the enzyme, possibly due to its electron-withdrawing nature or its ability to act as a hydrogen bond acceptor. nih.gov

Specifically, the introduction of alkyl groups at the 5-position of the 7-nitro-1H-indole scaffold was found to be beneficial for inhibitory activity. For instance, derivatives with ethyl and cyclopropyl groups at the 5-position showed comparable and potent FBPase inhibition. This indicates that these alkyl groups may be situated in a hydrophobic pocket of the enzyme's binding site. In contrast, the placement of a bromine atom at the 5-position resulted in a significant decrease in potency. nih.gov

The research highlights that the combination of a nitro group at the 7-position and an appropriate alkyl substituent at the 5-position of the indole ring is a key determinant for potent FBPase inhibition. nih.gov

Inhibitory Activity of 5-Substituted 7-Nitro-1H-indole-2-carboxylic Acid Derivatives on FBPase

| Compound ID | 5-Position Substituent | IC₅₀ (µM) |

| Compound A | Fluoro | 0.47 |

| 6a | Ethyl | 0.14 |

| 6b | Cyclopropyl | 0.10 |

Structure Activity Relationship Sar and Rational Drug Design Approaches with 5 Fluoro 7 Nitro 1h Indole Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability and lipophilicity, which in turn can improve its bioavailability. In the 5-fluoro-7-nitro-1H-indole scaffold, the fluorine at the C5 position exerts a strong electron-withdrawing effect, which can influence the acidity of the indole (B1671886) N-H group and the molecule's interaction with biological targets. The position of the fluorine atom is critical; for instance, studies on fluorinated indazoles have shown that moving the fluorine from the C4 to the C6 position can dramatically increase inhibitory potency against certain enzymes. nih.gov While specific studies on the positional isomers of this compound are not extensively documented, the principle remains that altering the fluorine's location would redistribute the electronic landscape of the indole ring, likely leading to a different activity profile.

Table 1: Impact of Fluorine Position on Biological Activity in Related Indole Scaffolds

| Compound Analogue | Fluorine Position | Target | Effect on Activity |

|---|---|---|---|

| Fluorinated Indazole | C4 | ROCK1 | Low potency (IC50 = 2500 nM) nih.gov |

This table illustrates the principle of positional influence of fluorine in a related heterocyclic system.

The nitro group at the C7 position is a key feature of the this compound scaffold. Its strong electron-withdrawing nature significantly modulates the electronic properties of the indole ring. The orientation of the nitro group is crucial; for example, in the development of c-Myc G-quadruplex binders, 5-nitroindole (B16589) derivatives have shown promise. d-nb.info The reduction of the nitro group to an amine is a common metabolic pathway and a deliberate synthetic strategy. This transformation can drastically alter the biological activity, as the resulting amino group has different electronic and hydrogen-bonding properties. For instance, the conversion of a nitro-indole to its corresponding amine was a key step in generating a fragment that could bind to the target. d-nb.info This highlights that the nitro group can act as a precursor to a more active functional group.

The indole nitrogen (N-H) is a crucial site for modification. It can act as a hydrogen bond donor, which is often essential for binding to a biological target. Alkylation or acylation of this nitrogen can explore the steric and electronic requirements of the binding pocket. For example, in a series of N-substituted indole-based monoamine oxidase B (MAO-B) inhibitors, the nature of the substituent on the indole nitrogen was found to be critical for activity and selectivity. nih.gov Furthermore, modifications to side chains attached to the indole core can be used to fine-tune the compound's physicochemical properties, such as solubility and cell permeability. In the context of HIV-1 fusion inhibitors, extensive SAR studies on indole-based compounds have demonstrated that the nature and linkage of side chains dramatically affect antiviral potency. nih.govscienceopen.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational methods are invaluable for designing novel derivatives of this compound. Molecular docking can be used to predict how different analogues bind to a specific target, helping to prioritize the synthesis of the most promising compounds. nih.gov For example, docking studies on 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors have successfully predicted their binding mode. nih.gov Furthermore, computational approaches can be used to calculate key molecular properties, such as electronic distribution and lipophilicity, to guide the design of derivatives with enhanced drug-like characteristics. The use of computational design has been highlighted in the development of pyrazoline derivatives, where molecular docking supported the experimental findings. nih.gov

Advanced Applications and Future Research Directions of 5 Fluoro 7 Nitro 1h Indole

Utility as Versatile Building Blocks in Complex Organic Synthesis

5-Fluoro-7-nitro-1H-indole is a highly functionalized heterocyclic compound that serves as a valuable starting material in the synthesis of more complex molecular architectures. The nitro and fluoro substituents dramatically influence the reactivity of the indole (B1671886) ring, allowing for selective chemical transformations. Nitro compounds, in general, are recognized as versatile building blocks in organic synthesis due to the diverse reactivity of the nitro functionality. nih.govfrontiersin.org This group can participate in carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. nih.govfrontiersin.org

The presence of the nitro group at the 7-position and the fluorine atom at the 5-position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution, while potentially activating the pyrrole (B145914) ring for certain reactions. This differential reactivity allows for regioselective functionalization. For instance, the nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions, opening pathways to a wide array of novel indole derivatives.

The strategic placement of these functional groups makes this compound an ideal precursor for the synthesis of compounds with potential pharmaceutical applications. The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnih.gov The addition of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. semanticscholar.org

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications |

|---|---|---|---|

| This compound | H₂, Pd/C | 7-Amino-5-fluoro-1H-indole | Synthesis of kinase inhibitors, anti-cancer agents |

| This compound | SnCl₂, HCl | 7-Amino-5-fluoro-1H-indole | Precursor for heterocyclic ring formation |

| This compound | Fe, NH₄Cl | 7-Amino-5-fluoro-1H-indole | Intermediate for dye and material synthesis |

| 7-Amino-5-fluoro-1H-indole | Ac₂O, Pyridine | 7-Acetamido-5-fluoro-1H-indole | Bioactive compound synthesis |

| 7-Amino-5-fluoro-1H-indole | NaNO₂, HCl then CuCN | 5-Fluoro-7-cyano-1H-indole | Intermediate for carboxylic acid and tetrazole synthesis |

Development of Continuous Flow Synthesis Methodologies for Scalability

The translation of laboratory-scale synthesis to industrial production often requires the development of scalable, safe, and efficient manufacturing processes. Continuous flow chemistry has emerged as a powerful technology to meet these demands, offering advantages such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and process optimization. nih.govresearchgate.netrsc.org

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow methodologies. Nitration reactions, often a key step in the synthesis of this compound, are typically highly exothermic and can pose safety risks in large-scale batch reactors. Continuous flow systems allow for precise temperature control and minimize the volume of hazardous reaction mixtures at any given time, thereby enhancing the safety profile of the process. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging due to heat transfer limitations and safety concerns. | Readily scalable by extending reaction time or using parallel reactors. |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and precise control. |

| Reaction Time | Often longer due to slower heating and cooling cycles. | Significantly reduced reaction times due to efficient heat and mass transfer. |

| Process Control | More difficult to maintain precise control over reaction parameters. | Superior control over temperature, pressure, and stoichiometry. |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. |

Applications in Isotopic Labeling for Mechanistic and Imaging Studies (e.g., ¹³C and ¹⁹F Labeling)

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and in biomedical imaging. nih.govscripps.edu this compound is an excellent candidate for isotopic labeling studies, particularly with ¹³C and ¹⁹F.

The presence of a fluorine atom provides a unique handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in biological systems. ucla.edu By incorporating ¹⁹F-labeled this compound into a biological system, researchers can monitor its interactions with target proteins or enzymes with high precision. nih.gov This can provide valuable insights into drug-target engagement and the mechanism of action of indole-based therapeutics.

Similarly, ¹³C labeling can be employed to trace the metabolic fate of this compound or to study the mechanisms of chemical reactions involving this molecule. rsc.org By selectively enriching specific carbon positions with ¹³C, it is possible to follow the transformation of the molecule and identify the intermediates and products formed. mit.edu The combination of ¹³C and ¹⁹F labeling can provide complementary information, offering a powerful approach for detailed mechanistic and imaging studies. researchgate.net

Table 3: Isotopes for Labeling this compound and Their Applications

| Isotope | Labeling Strategy | Application |

|---|---|---|

| ¹⁹F | Direct use of the naturally abundant ¹⁹F atom. | ¹⁹F NMR studies of protein-ligand interactions and conformational changes. |

| ¹³C | Synthesis using ¹³C-enriched starting materials. | Mechanistic studies of chemical reactions and metabolic pathway tracing. |

| ¹⁵N | Synthesis using ¹⁵N-enriched indole precursors. | Probing interactions at the nitrogen atoms of the indole ring via ¹⁵N NMR. |

| ²H (D) | Deuterium exchange reactions or use of deuterated reagents. | Mechanistic studies (kinetic isotope effects) and simplifying ¹H NMR spectra. |

Exploration of Emerging Therapeutic Areas and Novel Biological Targets

The indole nucleus is a cornerstone in the development of therapeutic agents, with indole-containing drugs approved for a wide range of conditions, including cancer, inflammation, and infectious diseases. nih.govnih.gov The unique substitution pattern of this compound makes it a promising scaffold for the discovery of novel drugs targeting emerging therapeutic areas.

The electron-withdrawing nature of the fluoro and nitro groups can significantly alter the electronic properties of the indole ring, potentially leading to novel interactions with biological targets. For instance, derivatives of 5-nitroindole (B16589) have been investigated as binders of G-quadruplex DNA, a structure implicated in the regulation of oncogenes like c-Myc, suggesting a potential avenue for anticancer drug development. researchgate.netnih.gov

Furthermore, fluorinated heterocycles are increasingly recognized for their potential in developing antiviral agents. nih.gov The introduction of fluorine can enhance the potency and pharmacokinetic properties of antiviral compounds. semanticscholar.org Therefore, derivatives of this compound could be explored for their activity against a range of viral pathogens. The exploration of this scaffold against novel biological targets, such as protein-protein interactions and epigenetic modulators, represents a fertile ground for future drug discovery efforts.

Development of Advanced Materials and Probes Based on the Indole Core

The indole core is not only important in medicinal chemistry but also in the field of materials science. The photophysical properties of indole and its derivatives make them attractive components for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. mdpi.commdpi.com

The electronic perturbations introduced by the fluoro and nitro groups in this compound can be expected to modulate its fluorescence properties, potentially leading to the development of novel fluorescent probes for sensing specific analytes or for cellular imaging. mdpi.com For example, the nitro group can act as a fluorescence quencher, and its reduction to an amino group could lead to a "turn-on" fluorescence response, a desirable feature for a chemical sensor.

Moreover, polymers derived from indole monomers have shown promise as conducting materials. ossila.com The electrochemical polymerization of 5-fluoroindole (B109304) has been demonstrated, and the resulting polymer exhibits conductivity and redox properties. ossila.com The presence of the nitro group in this compound could further influence the electronic properties of the corresponding polymer, potentially leading to materials with tailored conductivity and optical properties for applications in electronics and optoelectronics.

常见问题

Q. What are the standard synthetic routes for preparing 5-fluoro-7-nitro-1H-indole derivatives?